Aminacrine undecylate
Description
Properties
CAS No. |
17162-18-4 |
|---|---|
Molecular Formula |
C24H32N2O2 |
Molecular Weight |
380.53 |
IUPAC Name |
acridin-9-amine undecanoate |
InChI |
1S/C13H10N2.C11H22O2/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;1-2-3-4-5-6-7-8-9-10-11(12)13/h1-8H,(H2,14,15);2-10H2,1H3,(H,12,13) |
InChI Key |
IUUJXUYYPDJKHL-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(=O)O.c1ccc2c(c1)c(c3ccccc3n2)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Aminacrine undecylate |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Aminacrine Undecylenate
Chemical Pathways for the Formation of Aminacrine Undecylenate Salt
Aminacrine undecylenate is an organic salt formed through the reaction of a basic molecule, aminacrine, with a carboxylic acid, undecylenic acid. The fundamental chemical pathway for its formation is a standard acid-base neutralization reaction.
In this reaction, the basic amino group of the aminacrine molecule accepts a proton (H⁺) from the carboxylic acid group of undecylenic acid. This proton transfer results in the formation of the aminacrinium cation and the undecylenate anion. These oppositely charged ions are held together by electrostatic attraction, forming the aminacrine undecylenate salt. This process is typically carried out in a suitable solvent that can dissolve both precursors, facilitating the ionic interaction. The formation of the salt can be considered a method to combine the properties of both molecules, for instance, by formulating the fatty acid with an amino acid like L-Arginine to enhance solubility. nih.govgoogle.com
Precursor Chemistry: Aminacrine Synthesis and Structural Modifications
The synthesis of the aminacrine precursor is a multi-step process that relies on the construction of the core tricyclic acridine (B1665455) system.
Synthetic Routes to the Core Acridine and Aminoacridine Structures
The acridine nucleus, a nitrogen-containing heterocyclic compound, can be synthesized through several classical methods. ptfarm.pl Two of the most prominent are the Bernthsen and Ullmann syntheses.
Bernthsen Acridine Synthesis : This method involves the condensation of a diarylamine with a carboxylic acid (or its anhydride) in the presence of a dehydrating agent like zinc chloride at high temperatures (200-270 °C). wikipedia.orgpharmaguideline.comyoutube.com The reaction forms a 9-substituted acridine. wikipedia.org While effective, the conditions are often harsh, and yields can be low. tandfonline.com Modifications using polyphosphoric acid can lower the required temperature, though sometimes with a decrease in yield. wikipedia.orgtandfonline.com
Ullmann Condensation : This route is a versatile method for preparing acridine and particularly acridone (B373769) derivatives. rsc.org It typically involves the reaction of an N-arylanthranilic acid, which can be prepared via an initial Ullmann condensation between an aniline (B41778) derivative and an o-halobenzoic acid. rsc.orgmostwiedzy.pl The subsequent cyclization of the N-arylanthranilic acid, often promoted by agents like polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃), yields an acridone. rsc.orgmostwiedzy.plscribd.com
To obtain 9-aminoacridine (B1665356) (aminacrine) , a common pathway starts from a 9-chloroacridine (B74977) intermediate. pharmaguideline.commostwiedzy.pl This intermediate can be synthesized by the cyclization of N-phenylanthranilic acid using a reagent like POCl₃. The resulting 9-chloroacridine can then undergo a nucleophilic substitution reaction with an amine source, such as ammonia (B1221849) or ammonium (B1175870) carbonate, to introduce the amino group at the 9-position, yielding aminacrine. nih.gov
| Synthetic Method | Reactants | Key Reagents/Conditions | Product | Reference(s) |
| Bernthsen Synthesis | Diphenylamine, Carboxylic Acid | Zinc Chloride, 200-270 °C | 9-Substituted Acridine | wikipedia.orgpharmaguideline.comtandfonline.com |
| Ullmann Synthesis | N-Arylanthranilic Acid | PPA or POCl₃ | Acridone | rsc.orgmostwiedzy.plscribd.com |
| Amination | 9-Chloroacridine | Ammonia / Ammonium Carbonate | 9-Aminoacridine | pharmaguideline.commostwiedzy.plnih.gov |
Strategies for the Synthesis of Aminacrine Derivatives for Research Applications
The aminacrine scaffold is a frequent target for chemical modification to develop new compounds for research, particularly in medicinal chemistry. These strategies often involve derivatization at the 9-amino group or on the acridine ring itself. The goal is often to modulate biological activity, improve selectivity, or reduce toxicity. researchgate.net For example, new derivatives have been synthesized for their potential as antibacterial, anti-inflammatory, and anti-Alzheimer's agents. researchgate.netnih.govnih.gov
| Derivative Class | Synthetic Strategy | Research Application | Reference(s) |
| Anti-Alzheimer's Agents | Condensation of 9-aminoacridine with substituted phenacyl, benzoyl, or benzyl (B1604629) halides. | Inhibition of acetylcholinesterase and butyrylcholinesterase. | nih.gov |
| Anti-inflammatory Agents | Synthesis of various derivatives to reduce the high cytotoxicity of the parent 9-aminoacridine. | Development of less toxic anti-inflammatory compounds. | researchgate.net |
| Antibacterial Agents | Synthesis of various polyfluorinated derivatives. | Screening for activity against gram-positive microorganisms, including resistant strains. | nih.gov |
Precursor Chemistry: Undecylenic Acid Synthesis and Conjugation Strategies
Undecylenic acid is a monounsaturated fatty acid that serves as a valuable bifunctional molecule in chemical synthesis. wikipedia.org
Chemical and Enzymatic Approaches for Undecylenic Acid and its Ester Derivatives
The primary industrial method for producing undecylenic acid is the pyrolysis (cracking) of ricinoleic acid, which is the main component of castor oil. wikipedia.orgchemicalbook.comresearchgate.net The process involves heating the methyl ester of ricinoleic acid to high temperatures (500–600 °C), often in the presence of steam. wikipedia.orggoogle.com This thermal cleavage yields methyl undecylenate and heptanal (B48729) as the main products. The methyl undecylenate is then hydrolyzed to give undecylenic acid. wikipedia.orggoogle.com
The synthesis of undecylenic acid esters can be achieved through standard chemical esterification or, increasingly, through enzymatic methods, which offer high regioselectivity under milder conditions. psu.edu
Chemical Esterification : A classic esterification reaction can be catalyzed by acids like dodecylbenzene (B1670861) sulfonic acid (DBSA) at mild temperatures. researchgate.net
Enzymatic Synthesis : Lipases and proteases are effective biocatalysts for this transformation. For instance, immobilized lipase (B570770) from Candida antarctica (Novozym 435) can catalyze the direct esterification of undecylenic acid and glucose. psu.edu Alternatively, transesterification reactions using an activated form of the acid, such as vinyl undecylenate, can be catalyzed by proteases like Bioprase from Bacillus subtilis to produce sugar esters. nih.gov
Conjugation of Undecylenate Moiety with Diverse Biomolecules (e.g., carbohydrates, amino acids)
The bifunctional nature of undecylenic acid, with a terminal double bond and a carboxylic acid group, makes it an excellent linker molecule for conjugation with other biomolecules. wikipedia.orgnih.gov This strategy is used to modify the properties of the target biomolecule, such as increasing its hydrophilicity or creating amphiphilic structures. nih.govresearchgate.net
Conjugation with Carbohydrates : Undecylenic acid has been enzymatically conjugated to various sugars, including D-glucose, sucrose, and trehalose, to create hydrophilic sugar esters. psu.edunih.gov It has also been attached to the glycoside arbutin, forming 6-O-undecylenoyl p-hydroxyphenyl β-D-glucopyranoside. nih.govresearchgate.net In another example, it has been grafted onto hyaluronic acid to create new amphiphilic derivatives. researchgate.net
Conjugation with Amino Acids : A notable application is the formulation of undecylenic acid with amino acids possessing charged side chains, such as L-Arginine. nih.govgoogle.com This complexation can improve the aqueous solubility of the fatty acid, forming supramolecular structures like vesicles or tubules in solution. nih.gov
| Biomolecule | Conjugation Strategy | Resulting Product | Reference(s) |
| D-Glucose | Enzymatic esterification (lipase) | 6-O-(10-undecylenoyl)-D-glucose | psu.edu |
| Sucrose | Enzymatic transesterification (protease) | 1'-O-(10-undecylenoyl) sucrose | nih.gov |
| Arbutin | Enzymatic transesterification (protease) | Arbutin undecylenic acid ester | nih.govresearchgate.net |
| L-Arginine | Acid-base complexation | Solubilized undecylenic acid-arginine complex | nih.govgoogle.com |
| Hyaluronic Acid | Mixed anhydride (B1165640) method | Undecylenic acid-grafted hyaluronan | researchgate.net |
Rational Design and Advanced Chemical Modifications of Aminacrine Undecylenate Analogs
The rational design of analogs based on the aminacrine scaffold is a subject of significant research, aimed at enhancing therapeutic efficacy and mitigating toxicity. nih.govresearchgate.net These design principles and modification strategies are directly applicable to aminacrine undecylenate, treating the undecylenate moiety as a lipophilic carrier and the 9-aminoacridine as the pharmacophore to be modified.
The biological activity of aminacrine derivatives is intrinsically linked to their chemical structure, particularly the planar, polyaromatic acridine ring system. oup.comnih.gov The ability of this flat structure to intercalate between the base pairs of DNA is a primary mechanism of action. nih.gov Therefore, a core design principle involves modifying the acridine ring and its substituents to fine-tune this interaction and influence other biological effects. nih.govceon.rs
Key design principles include:
Planarity and Intercalation: The planarity of the three-ring acridine system is crucial for its ability to insert into the DNA helix. oup.comnih.gov Modifications that disrupt this planarity, such as the addition of bulky groups at certain positions or the hydrogenation of the rings (e.g., in tacrine), can significantly reduce DNA intercalative ability and alter the biological activity profile. oup.comoup.com
Substituent Effects: The type and position of substituents on the acridine ring can drastically alter the compound's electronic properties, hydrophobicity, and steric profile. ceon.rs These factors influence not only DNA binding but also interactions with enzymes like topoisomerase II. oup.comacs.org For instance, introducing electron-donating groups like methoxy (B1213986) (-OCH3) or electron-withdrawing groups like nitro (-NO2) or halogens at specific positions can modulate activity. ceon.rsnih.gov
Targeting Specific Enzymes: While DNA is a primary target, acridine derivatives are also known to inhibit enzymes like topoisomerase II. nih.govoup.com Structure-activity relationship (SAR) studies focus on designing analogs that selectively inhibit these enzymes, which can be a more specific and potentially less toxic approach than general DNA intercalation. acs.org
Table 1: Design Principles and Structure-Activity Relationships of Aminacrine Analogs
| Structural Modification | Design Principle | Effect on Biological Activity | Reference |
|---|---|---|---|
| Maintaining Ring Planarity | Enhance DNA Intercalation | Preserves or enhances the ability to bind to DNA and inhibit replication. Essential for the antibacterial activity of aminacrine compared to its non-planar analog, tacrine. | oup.comoup.com |
| Substitution at C2/C3/C6 Positions | Modulate Electronic Properties and Basicity | Affects the ionization of the molecule, which is crucial for binding to the negatively charged DNA backbone. Positions 3, 6, and 9 are key for high ionization and activity. | oup.com |
| Addition of Nitro (-NO2) Groups | Alter Steric and Electronic Profile | Can lead to derivatives with antitumor properties, although activity is highly dependent on the position and overall structure. | nih.gov |
| Attachment of Side Chains (e.g., at the 9-amino group) | Improve Target Specificity and Bioavailability | Can create derivatives like 9-anilinoacridines (e.g., amsacrine) that act as potent topoisomerase II inhibitors, shifting the mechanism of action. | oup.com |
| Introduction of Lipophilic Moieties (e.g., undecylenate) | Increase Membrane Permeability | Potency can be positively correlated with inhibitor lipophilicity for certain targets, such as α-methylacyl-CoA racemase (AMACR). | nih.gov |
The 9-amino group of the aminacrine core is a prime reactive handle for creating novel conjugates with enhanced properties. researchgate.netub.edu By attaching other molecules—such as peptides, antibodies, or other targeting moieties—via a chemical linker, the resulting conjugate can have improved solubility, targeted delivery, or a modified mechanism of action. researchgate.netnih.gov The choice of linker chemistry is critical and is broadly categorized into cleavable and non-cleavable types. proteogenix.sciencenih.govbiochempeg.com
Cleavable Linkers: These are designed to be stable in systemic circulation but break apart to release the active aminacrine molecule under specific conditions found within target cells or tissues. broadpharm.comsymeres.com This targeted release minimizes systemic exposure and potential side effects. Common cleavage mechanisms include:
Acid-Sensitive Linkers: Hydrazone-based linkers, for example, are stable at the physiological pH of blood (pH 7.4) but hydrolyze and release the drug in the more acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8) within cancer cells. broadpharm.combiotechinformers.com
Enzyme-Sensitive Linkers: These linkers incorporate short peptide sequences (e.g., valine-citrulline) that are specifically recognized and cleaved by enzymes, such as cathepsin B, which are overexpressed in the lysosomes of many tumor cells. broadpharm.com
Glutathione-Sensitive Linkers: These utilize disulfide bonds that are stable in the bloodstream but are readily reduced and cleaved by the high intracellular concentration of glutathione (B108866), releasing the payload inside the target cell. broadpharm.com
Non-Cleavable Linkers: These form a stable, covalent bond between aminacrine and the carrier molecule. proteogenix.sciencebiochempeg.com The drug is released only after the entire conjugate is internalized by the target cell and the carrier portion (e.g., an antibody) is completely degraded by lysosomal proteases. biochempeg.combiotechinformers.com This approach often results in higher stability in circulation and may reduce off-target toxicity. proteogenix.sciencebiochempeg.com A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, which connects an amine on one molecule to a sulfhydryl group on another. nih.govnih.gov
The synthesis of these conjugates typically involves reacting the 9-amino group of aminacrine with a heterobifunctional linker that has an amine-reactive group (like an N-hydroxysuccinimide ester) on one end and another functional group on the other end to attach to the desired carrier molecule. symeres.com Solid-phase synthesis methods have also been optimized for efficiently creating peptide-acridine conjugates. nih.govnih.gov
Table 2: Overview of Linker Chemistries for Aminacrine Conjugation
| Linker Type | Example Chemistry | Cleavage Mechanism | Key Characteristics | Reference |
|---|---|---|---|---|
| Cleavable | Hydrazone | Acid-catalyzed hydrolysis | Releases payload in acidic intracellular compartments like endosomes and lysosomes. | broadpharm.com |
| Dipeptide (e.g., Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B) | Utilizes high protease activity within tumor cells for specific payload release. | nih.govbroadpharm.com | |
| Disulfide | Reduction by glutathione | Exploits the high intracellular glutathione concentration for cleavage. | broadpharm.com | |
| Non-Cleavable | Thioether (e.g., via SMCC linker) | Proteolytic degradation of the carrier | Payload is released with a linker-amino acid remnant after lysosomal degradation of the antibody/carrier. Offers high plasma stability. | proteogenix.sciencenih.govbiochempeg.com |
Molecular and Cellular Mechanisms of Action of Aminacrine Undecylenate and Its Constituent Moieties
Aminacrine-Mediated Molecular Interactions and Cellular Effects
The aminacrine component of the compound engages in a range of molecular interactions that disrupt fundamental cellular processes. These interactions are central to its biological effects.
DNA Intercalation and Its Implications for Genomic Stability at the Molecular Level
Aminacrine is recognized as a DNA intercalating agent, meaning it can insert itself between the base pairs of the DNA double helix. nih.govgoong.com This physical insertion causes a distortion in the DNA structure, which can have significant consequences for genomic stability. nih.gov The flat, aromatic ring system of the acridine (B1665455) molecule facilitates this intercalation. ysu.am While primarily known as an intercalator, some studies suggest that aminoacridines like amsacrine (B1665488) can also engage in minor groove binding, indicating a mixed mode of interaction with DNA. researchgate.netplos.org The binding preference of acridines often favors GC-rich regions of double-stranded DNA. researchgate.net This interaction with DNA is a key factor in the mutagenic properties of aminoacridines, as it can lead to the deletion or insertion of single nucleotides, thereby altering the genetic code. ysu.am Furthermore, the structural changes induced by intercalation can interfere with the processes of DNA replication and transcription. goong.comnih.gov
Interaction with Nucleic Acid Processing Enzymes (e.g., Topoisomerase II Inhibition)
A significant consequence of aminacrine's interaction with DNA is the inhibition of enzymes that process nucleic acids. ysu.amresearchgate.net One of the most critical targets in this regard is topoisomerase II. nih.govabcam.comepigraphdb.org Topoisomerases are essential enzymes that manage the topological state of DNA, which is crucial for processes like replication, transcription, and chromosome segregation. wikipedia.orgmdpi.com Aminacrine and its derivatives can act as topoisomerase II inhibitors. nih.govabcam.com Some acridine-based compounds function as catalytic inhibitors of topoisomerase II, which means they inhibit the enzyme's activity without causing the DNA strand breaks that can lead to secondary malignancies. nih.gov This inhibition of topoisomerase II disrupts normal cellular function and can lead to cell death. wikipedia.org Beyond topoisomerase II, aminoacridines have also been shown to inhibit DNA and RNA polymerases, further contributing to their biological effects. ysu.am Some research also indicates that 9-aminoacridine (B1665356) can inhibit the processing of ribosomal RNA (pre-rRNA), a critical step in ribosome biogenesis. mdpi.com
Modulation of Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR, NF-kappaB, p53) by Aminoacridine Scaffolds
The aminoacridine scaffold has been shown to modulate several key intracellular signaling pathways that are often deregulated in disease states. nih.govresearchgate.net Specifically, 9-aminoacridine (9AA) can simultaneously suppress the pro-survival Nuclear Factor-kappaB (NF-κB) pathway and activate the p53 tumor suppressor pathway. nih.govresearchgate.netnih.gov
The mechanism for this dual activity involves the inhibition of the PI3K/AKT/mTOR signaling pathway. nih.govaacrjournals.org Research has demonstrated that 9AA treatment leads to a downregulation of the p110γ catalytic subunit of phosphoinositide 3-kinase (PI3K). nih.govresearchgate.net This, in turn, inhibits the downstream AKT/mTOR pathway, which plays a crucial role in cell survival and proliferation. nih.govresearchgate.net The inhibition of this pathway appears to be a key event that subsequently impacts both the p53 and NF-κB pathways. nih.govresearchgate.net The modulation of these interconnected signaling cascades highlights the multi-targeted nature of aminoacridine's cellular effects. nih.govfrontiersin.orgscientificarchives.comrsc.org
Table 1: Effects of 9-Aminoacridine on Intracellular Signaling Pathways
| Pathway | Effect of 9-Aminoacridine | Key Molecular Target/Event | Reference |
|---|---|---|---|
| PI3K/AKT/mTOR | Inhibition | Downregulation of p110γ subunit of PI3K | nih.govresearchgate.netaacrjournals.org |
| NF-κB | Suppression/Inhibition | Inhibition of PI3K/AKT/mTOR pathway | nih.govresearchgate.netnih.govresearchgate.net |
| p53 | Activation | Inhibition of PI3K/AKT/mTOR pathway, stabilization of p53 protein | nih.govresearchgate.netnih.govtandfonline.com |
Protein Binding and Enzyme Inhibition Studies
In addition to its interactions with nucleic acids and signaling pathways, aminacrine has been shown to bind to and inhibit various proteins and enzymes. Studies have reported the competitive inhibition of dehydrogenases and kinases by 9-aminoacridine. nih.gov Furthermore, in silico screening has identified a 9-aminoacridine derivative as a potential inhibitor of S-adenosylmethionine decarboxylase (AdoMetDC), an enzyme involved in polyamine biosynthesis, which is crucial for tumor progression. nih.gov Aminoacridines are also known to inhibit enzymes involved in oxidation-reduction reactions. ysu.am This broader enzyme inhibitory activity suggests that the cellular effects of aminacrine are not solely dependent on its interactions with DNA. ysu.am
Undecylenate-Mediated Cellular Perturbations
The undecylenate moiety of aminacrine undecylenate, also known as undecylenic acid, primarily exerts its effects at the level of cellular and microbial membranes. patsnap.comnih.gov
Interaction with Cellular and Microbial Membranes, Leading to Permeabilization
Undecylenic acid is an unsaturated fatty acid that can integrate into the lipid bilayers of cellular and microbial membranes. patsnap.comlibretexts.org This integration disrupts the integrity and stability of the membrane structure, leading to increased permeability. patsnap.comlibretexts.orgjmb.or.kr The consequence of this permeabilization is the leakage of essential intracellular components, which can cause cellular dysfunction and ultimately lead to cell death. patsnap.com This membrane-disruptive property is particularly effective against fungi, such as Candida albicans. patsnap.comdrugbank.comatamanchemicals.com In addition to direct membrane disruption, undecylenic acid can interfere with the synthesis of ergosterol (B1671047), a vital component of fungal cell membranes, further compromising their structural and functional integrity. patsnap.com The ability to alter membrane permeability is a key mechanism of undecylenic acid's antimicrobial action. patsnap.comatamanchemicals.commdpi.comresearchgate.net Some studies also suggest that it can alter the cytoplasmic pH by transporting protons across the plasma membrane. drugbank.comatamanchemicals.com This disruption of membrane function and integrity is a primary contributor to the biological effects of the undecylenate portion of the compound. mdpi.comfrontiersin.orgnih.gov
Table 2: Investigated Effects of Undecylenic Acid on Cellular Membranes
| Organism/Cell Type | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Candida albicans | Inhibition of biofilm formation, disruption of hyphal growth | Disruption of membrane integrity, inhibition of ergosterol synthesis, alteration of cytoplasmic pH | patsnap.comdrugbank.comatamanchemicals.com |
| Caco-2 intestinal epithelial cells | Increased membrane permeability | Perturbation of plasma membrane | nih.gov |
| Bacteria | Disruption of cell membrane | Integration into lipid bilayer, increased permeability | libretexts.org |
Disruption of Fungal Cell Wall and Membrane Homeostasis
The antifungal activity of aminacrine undecylenate's constituent parts, aminacrine and undecylenic acid, involves significant disruption of fungal cell structures.
Undecylenic acid, a medium-chain fatty acid, integrates into the lipid bilayer of the fungal cell membrane, causing destabilization and increased permeability. patsnap.com This disruption leads to the leakage of essential intracellular components, ultimately resulting in cellular dysfunction and death. patsnap.com This mechanism is particularly effective against fungi like Candida albicans. patsnap.com Studies have shown that undecylenic acid can cause deformation of the surface of C. albicans cells and affects the integrity, stability, and assembly of the cell wall and membrane. mdpi.comresearchgate.net The presence of a double bond and a carboxylic acid group in its structure is critical to this membrane-disruptive property. patsnap.com
Aminacrine, a heterocyclic aromatic compound, is understood to act on bacterial nucleic acids through intercalation. psu.eduoup.com Its planar structure allows it to insert itself between the base pairs of the DNA helix, a process aided by its cationic ionization. psu.eduoup.com While its primary target is DNA, this interaction can indirectly affect cellular processes that are crucial for maintaining cell wall and membrane integrity. In bacteria, the differing cell wall structures between Gram-positive and Gram-negative strains can influence the efficacy of aminacrine. psu.edu Some antifungal peptides also work by interacting with and disrupting the fungal cell wall and membrane, which is composed of glucans, chitin, and glycosylated proteins. nih.gov
Influence on Lipid and Ergosterol Biosynthesis Pathways
A key aspect of the antifungal action of the undecylenate component is its interference with the synthesis of ergosterol, a vital component of the fungal cell membrane that is absent in human cells. patsnap.comresearchgate.net Ergosterol is crucial for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane. patsnap.com By inhibiting ergosterol synthesis, undecylenic acid compromises the stability and function of the membrane, enhancing its antifungal effect. patsnap.com
The inhibition of ergosterol biosynthesis can occur at different steps. For instance, some antifungal agents target the enzyme lanosterol (B1674476) 14α-demethylase (ERG11), leading to ergosterol depletion and the accumulation of toxic sterol precursors. mdpi.com While the precise enzymatic inhibitions by undecylenic acid are not fully detailed in the provided results, it is known to affect lipid metabolism. drugbank.comnih.gov Research on undecanoic acid, a related saturated fatty acid, shows it triggers changes in fatty acid and phospholipid synthesis and causes a decrease in ergosterol levels. researchgate.netresearchgate.net The inhibition of ergosterol synthesis is a common mechanism for many antifungal drugs, including azoles. researchgate.net
There is limited direct information in the provided search results on aminacrine's specific effects on lipid and ergosterol biosynthesis. However, some related compounds have been noted in contexts that include ergosterol synthesis inhibition. dntb.gov.uaepo.org
Effects on Cytoplasmic pH Regulation and Ion Homeostasis
Aminacrine is known to be a fluorescent probe used for the quantitative determination of transmembrane pH gradients, particularly in acidic compartments. medchemexpress.com This suggests it can respond to and potentially influence pH gradients across cellular membranes. In bacteria, aminacrine has been shown to disrupt the proton motive force, which is essential for maintaining the electrochemical gradient across the membrane that drives many cellular processes. medchemexpress.com
Induction of Oxidative Stress and Generation of Reactive Oxygen Species within Cellular Systems
Reactive Oxygen Species (ROS) are chemically reactive molecules containing oxygen that can damage cellular components like DNA, proteins, and lipids when present at high levels, a condition known as oxidative stress. nih.govfrontiersin.org
The undecylenate moiety is implicated in the generation of oxidative stress within fungal cells. researchgate.net Undecanoic acid, a similar fatty acid, has been shown to trigger oxidative stress, leading to an increase in ROS levels. researchgate.net This surge in ROS contributes to damage of the cell membrane and wall. researchgate.net While some sources suggest undecylenic acid scavenges ROS in the context of neuroprotection, its antifungal mechanism appears to involve the induction of oxidative stress. researchgate.netnih.govmedchemexpress.com This dual role is not uncommon for certain compounds, where the effect can be context-dependent. mdpi.com
Aminacrine and its derivatives have also been associated with oxidative processes. Photoactivation of intercalated acridines can lead to oxidative damage of nucleic acids. psu.edu Furthermore, some aminoflavone derivatives, which share a structural similarity, can induce ROS-mediated apoptosis in cancer cells. nih.gov The generation of ROS is a known mechanism of action for various antimicrobial and anticancer agents. medchemexpress.euwjgnet.comnih.gov
Synergistic and Antagonistic Molecular Interactions within the Aminacrine Undecylenate Conjugate
Combined Molecular Effects on Microbial Physiological Processes
The conjugation of aminacrine and undecylenic acid into a single compound, aminacrine undecylenate, suggests a potential for synergistic or additive effects against microbial targets.
Undecylenic acid primarily targets the fungal cell membrane and its biosynthetic pathways, such as ergosterol synthesis, while also inducing oxidative stress and altering cytoplasmic pH. patsnap.comdrugbank.comresearchgate.net Aminacrine's main site of action is the microbial DNA, where it intercalates and disrupts replication and transcription. psu.eduoup.com
By combining these two moieties, aminacrine undecylenate can attack a microbial cell through multiple, distinct mechanisms simultaneously. This multi-pronged attack could be more effective than either component alone. For instance, the membrane disruption caused by the undecylenate portion could facilitate the entry of the aminacrine moiety into the cell, enhancing its access to the DNA.
A study on the synergistic effects of quinic acid and undecanoic acid against Candida species demonstrated that the combination significantly inhibited virulence factors like biofilm formation, the yeast-to-hyphal transition, and ergosterol biosynthesis. nih.gov This supports the principle that combining a fatty acid with another antimicrobial compound can lead to enhanced efficacy. The dual mechanism of undecylenic acid itself—inhibiting fungal enzymes and altering skin pH—is considered a potent antifungal strategy. patsnap.com The combination in aminacrine undecylenate presents an even more complex, multi-target approach that could potentially reduce the likelihood of microbial resistance development.
Data Tables
Table 1: Effects of Undecylenic Acid on Candida albicans Gene Expression
| Gene/Gene Family | Function | Effect of Undecylenic Acid Treatment | Reference |
| HWP1 | Hyphal Wall Protein, Adhesion | Down-regulated (80% reduction) | researchgate.net |
| ALS1 | Adhesin | Transcriptionally reduced (71%) | researchgate.net |
| ALS3 | Adhesin | Transcriptionally reduced (65%) | researchgate.net |
| SAPs (SAP1-10) | Secreted Aspartic Proteases | Repression varies with each gene | researchgate.net |
| LIP4, LIP6 | Lipases | Increased transcription (11% and 10%) | researchgate.net |
Table 2: Summary of Molecular Mechanisms
| Mechanism | Aminacrine | Undecylenic Acid | Reference |
| Cell Membrane Disruption | Disrupts proton motive force | Integrates into and destabilizes membrane | patsnap.commedchemexpress.com |
| Ergosterol Synthesis Inhibition | Not directly indicated | Inhibits synthesis pathways | patsnap.com |
| Cytoplasmic pH Alteration | Affects transmembrane pH gradients | Acts as a proton carrier, lowering pH | drugbank.commedchemexpress.com |
| Induction of Oxidative Stress | Can cause oxidative DNA damage | Triggers ROS generation | psu.eduresearchgate.net |
| Modulation of Gene Expression | Intercalates into DNA, affecting transcription | Down-regulates virulence genes (e.g., HWP1, SAPs) | psu.edunih.govresearchgate.net |
Investigations into Dual-Targeting Strategies and Multi-Mechanism Action
The concept of designing single chemical entities that can act on multiple molecular targets is an emerging and efficient approach in therapeutic development. researchgate.net Such dual-targeting or multi-targeting agents may offer enhanced efficacy and a higher barrier to the development of resistance compared to traditional "one drug, one target" strategies. researchgate.net Aminacrine undecylenate is a compound that embodies this principle, as its therapeutic action derives from the distinct and complementary mechanisms of its two constituent moieties: aminacrine and undecylenic acid. This combination results in a multi-mechanism action, targeting different, yet crucial, cellular components of pathogenic microbes.
The aminacrine portion of the molecule primarily targets nucleic acids, while the undecylenate moiety acts on the fungal cell membrane and its related biosynthetic pathways. This dual-pronged attack is a key aspect of its activity.
The Aminacrine Moiety: Targeting Nucleic Acids
Aminacrine is a member of the acridine class of compounds, which are known for their antiseptic and anti-infective properties. drugbank.comnih.gov It is a slow-acting germicide effective against a range of bacteria and fungi. drugbank.comnih.gov The primary molecular mechanism of aminacrine involves its direct interaction with DNA. drugbank.comdrugbank.com
Key aspects of its mechanism include:
DNA Intercalation: The planar structure of the acridine molecule allows it to insert itself between the base pairs of the DNA double helix. oup.com This intercalation disrupts the normal structure and function of the DNA.
Mutagenesis: As a result of this physical interaction with DNA, aminacrine is known to be a potent frameshift mutagen in viruses and bacteria. nih.gov This interference can disrupt DNA replication and transcription, leading to cellular death or inhibition of proliferation.
Broad-Spectrum Activity: This mechanism confers activity against both gram-positive and gram-negative bacteria, as well as fungi. nih.gov
The Undecylenate Moiety: Targeting the Fungal Cell Membrane and Morphogenesis
Undecylenic acid, an unsaturated fatty acid, provides a distinct and complementary antifungal mechanism. youtube.compatsnap.com Its action is primarily focused on disrupting the integrity and function of the fungal cell membrane. patsnap.commedtigo.com
Key aspects of its mechanism include:
Membrane Disruption: Undecylenic acid integrates into the lipid bilayer of the fungal cell membrane, destabilizing its structure and increasing permeability. patsnap.com This leads to the leakage of essential intracellular components and ultimately cell death. patsnap.com
Inhibition of Ergosterol Synthesis: Some research suggests that undecylenic acid may interfere with the synthesis of ergosterol, an essential sterol component that maintains the fluidity and integrity of fungal cell membranes. patsnap.com
Inhibition of Morphogenesis: It has been shown to inhibit the morphological transition of Candida albicans from its yeast form to its more invasive hyphal form. youtube.comdrugbank.com This process is critical for the virulence and establishment of an active infection. drugbank.com
Enzyme Inhibition: Another proposed mechanism is the inhibition of enzymes crucial for fatty acid synthesis, which is necessary for building and maintaining the cell membrane. patsnap.com
The combination of these two distinct mechanisms in the single compound aminacrine undecylenate represents a potent dual-targeting strategy. By simultaneously attacking the genetic material (via aminacrine) and the cell envelope (via undecylenate), the compound can achieve a more comprehensive and robust antimicrobial effect.
Interactive Data Tables
Table 1: Summary of Mechanisms for Constituent Moieties of Aminacrine Undecylenate
| Moiety | Primary Target | Mechanism of Action | Consequence |
|---|---|---|---|
| Aminacrine | Nucleic Acids (DNA) | Intercalates between DNA base pairs. oup.com | Disrupts DNA structure and function; acts as a frameshift mutagen. nih.gov |
| Undecylenate | Fungal Cell Membrane | Disrupts membrane integrity by integrating into the lipid bilayer. patsnap.com | Increases membrane permeability, causing leakage of cellular contents. patsnap.com |
| Fungal Morphogenesis | Inhibits the transition from yeast to hyphal form in Candida albicans. youtube.comdrugbank.com | Reduces fungal virulence and the ability to cause active infection. drugbank.com |
Table 2: Molecular Targets of Aminacrine Undecylenate
| Constituent | Molecular Target Class | Specific Target |
|---|---|---|
| Aminacrine | Nucleic Acid | Deoxyribonucleic Acid (DNA) drugbank.com |
| Undecylenate | Lipid/Enzyme | Fungal Cell Membrane patsnap.commedtigo.com |
| Enzyme | Enzymes in Ergosterol/Fatty Acid Biosynthesis Pathways patsnap.compatsnap.com |
Preclinical Biological Efficacy and Antimicrobial Spectrum of Aminacrine Undecylenate
In Vitro Antimicrobial Activity Spectrum
Antibacterial Efficacy Studies against Key Pathogens (e.g., Staphylococcus aureus strains, Streptococcus pyogenes)
Aminacrine undecylenate has demonstrated notable antibacterial activity against key Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pyogenes, which are common culprits in skin and soft tissue infections. nih.govnih.gov In vitro studies have established its efficacy, positioning it as a compound of interest in an era of increasing antimicrobial resistance.
Research has shown that a water-soluble salt of undecylenic acid, arginine undecylenate, exhibits potent antibacterial effects against various clinical isolates. nih.govnih.gov The minimum inhibitory concentrations (MICs) for this compound against methicillin-sensitive S. aureus (MSSA), methicillin-resistant S. aureus (MRSA), and S. pyogenes have been determined, showcasing its broad-spectrum activity against these significant pathogens. nih.govnih.gov The observed MIC values indicate that the compound can inhibit the growth of these bacteria at achievable concentrations. nih.govnih.gov
Specifically, against a panel of clinical isolates, arginine undecylenate demonstrated MICs ranging from 0.60 to 1.26 mg/mL. nih.govnih.gov This activity extends to vancomycin-intermediate S. aureus, highlighting its potential to combat strains with reduced susceptibility to last-resort antibiotics. nih.govnih.gov The mechanism of action appears to involve the rapid permeabilization of the bacterial membrane and the induction of reactive oxygen species, leading to bacterial cell death. nih.govnih.gov
Table 1: In Vitro Antibacterial Efficacy of Arginine Undecylenate
| Microorganism | Strain Type | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | Methicillin-Sensitive (MSSA) | 0.60 - 1.26 |
| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.60 - 1.26 |
| Staphylococcus aureus | Vancomycin-Intermediate | 0.60 - 1.26 |
| Streptococcus pyogenes | Not specified | 0.60 - 1.26 |
Antifungal Efficacy Studies against Opportunistic Yeasts and Dermatophytes (e.g., Candida albicans)
Aminacrine undecylenate's constituent, undecylenic acid, has a well-documented history of antifungal activity, particularly against opportunistic yeasts like Candida albicans and various dermatophytes. nih.govresearchgate.netdrugbank.com These fungi are responsible for a range of infections from superficial skin conditions to more invasive diseases, especially in immunocompromised individuals.
In vitro studies have demonstrated that undecylenic acid effectively inhibits the growth of C. albicans. nih.govresearchgate.netdrugbank.com It has been shown to disrupt the morphological transition of C. albicans from its yeast form to the more virulent hyphal form, a critical step in the infection process. nih.govresearchgate.netdrugbank.com This inhibition of hyphal growth is a key indicator of its antifungal potential.
Furthermore, undecylenic acid has been found to be effective against dermatophytes such as Trichophyton rubrum, Trichophyton mentagrophytes, and Epidermophyton inguinale, which are common causes of skin infections like tinea pedis (athlete's foot). researchgate.net The antifungal action is believed to be fungistatic, inhibiting fungal growth and reproduction, though fungicidal activity can be observed at higher concentrations with prolonged exposure. drugbank.com
In Vitro Investigations into Antiviral Properties
Currently, there is a lack of specific in vitro studies investigating the antiviral properties of the combined chemical compound aminacrine undecylenate. While research exists on the antiviral activities of various other compounds, including other fatty acids and antimicrobial peptides, specific data on aminacrine undecylenate's ability to inhibit viral replication is not available in the reviewed scientific literature. mdpi.comnih.govnih.govmdpi.complos.org Therefore, its potential efficacy against viral pathogens remains an uninvestigated area.
Efficacy Against Multi-Drug Resistant Microorganisms in Laboratory Settings
A significant aspect of aminacrine undecylenate's preclinical profile is its efficacy against multi-drug resistant (MDR) microorganisms. The rising prevalence of MDR bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a major global health threat. mdpi.comfrontiersin.orgmdpi.com
In vitro studies have confirmed the activity of arginine undecylenate against clinical isolates of MRSA. nih.govnih.gov The minimum inhibitory concentrations against MRSA were found to be in the same range as those for methicillin-sensitive strains, indicating that the compound's mechanism of action is likely different from that of beta-lactam antibiotics and may bypass common resistance mechanisms. nih.govnih.gov
Importantly, serial exposure of MRSA to sub-lethal doses of arginine undecylenate did not appear to induce resistance. nih.govnih.gov In fact, repeated exposure seemed to sensitize the bacteria to the compound, a stark contrast to the resistance development often seen with conventional antibiotics like mupirocin. nih.govnih.gov This suggests a lower propensity for resistance development, a highly desirable characteristic for a new antimicrobial agent.
In Vitro Anti-Biofilm Activity
Inhibition of Microbial Biofilm Formation
Bacterial and fungal biofilms are notoriously difficult to treat due to their protective extracellular matrix, which limits the penetration of antimicrobial agents. mdpi.comnih.govnih.gov The ability of an antimicrobial compound to inhibit biofilm formation is a critical aspect of its potential clinical utility.
Undecylenic acid, a key component of aminacrine undecylenate, has demonstrated significant in vitro anti-biofilm activity against Candida albicans. nih.govresearchgate.netdrugbank.com Research has shown that undecylenic acid can effectively inhibit the formation of C. albicans biofilms at concentrations above 3 mM. nih.govresearchgate.net This is achieved, in part, by disrupting the initial stages of biofilm development, including the adhesion of yeast cells and their transition to the hyphal form, which is crucial for biofilm structure. nih.govresearchgate.netdrugbank.com
The mechanism behind this anti-biofilm activity involves the downregulation of genes related to hyphal formation and the production of hydrolytic enzymes, which are essential for biofilm integrity. nih.govresearchgate.net By inhibiting these key virulence factors, undecylenic acid can prevent the establishment of a mature and resilient biofilm. nih.govresearchgate.net
Table 2: In Vitro Anti-Biofilm Activity of Undecylenic Acid
| Microorganism | Activity | Effective Concentration |
|---|---|---|
| Candida albicans | Inhibition of biofilm formation | >3 mM |
| Candida albicans | Disruption of hyphal growth | >4 mM |
Disruption and Eradication of Established Biofilm Structures
No studies were found that investigated the ability of aminacrine undecylenate to disrupt or eradicate existing microbial biofilms. The scientific literature does not currently contain data on its efficacy against these structured microbial communities, which are a significant factor in persistent infections.
Preclinical Animal Model Investigations of Efficacy and Biological Impact
A thorough search for in vivo studies involving aminacrine undecylenate in various animal models of disease did not yield any specific findings. The following sub-sections remain unaddressed in the available literature:
Assessment of Pathogen Load Reduction and Tissue Response in Animal Hosts:Consequently, no data exists on the compound's ability to reduce pathogen levels in tissues or the corresponding host tissue response in animal models.
Studies on the Development of Microbial Resistance
No literature was found that details studies on the propensity of microorganisms to develop resistance to aminacrine undecylenate following repeated or sub-lethal exposure.
Longitudinal Studies on Adaptive Resistance Mechanisms in Microbial Strains
The enduring effectiveness of any antimicrobial agent is challenged by the ability of microorganisms to develop resistance over time. Longitudinal studies, which monitor microbial populations during prolonged exposure to a drug, are critical for understanding the dynamics of resistance. For aminacrine undecylenate, such studies are essential to evaluate its long-term viability.
Research into the acridine (B1665455) class of compounds, to which aminacrine belongs, has revealed that resistance can be multifaceted. While high-level resistance to acridines is not frequently reported, microorganisms can develop low-level resistance through several adaptive strategies. A primary mechanism is the upregulation of multidrug efflux pumps. These are cellular pumps that can expel a variety of antimicrobial agents from the bacterial cell, lowering the intracellular drug concentration to non-lethal levels. mdpi.com For example, resistance to the related acridine compounds, acriflavine (B1215748) and proflavine (B1679165), has been observed in methicillin-resistant Staphylococcus aureus (MRSA) strains and is attributed to an energy-dependent efflux mechanism. oup.com It is conceivable that similar efflux-based mechanisms could contribute to reduced susceptibility to aminacrine undecylenate.
Another potential adaptive strategy involves modifications at the drug's target site. Acridines are known to intercalate with DNA, which disrupts crucial cellular processes like DNA replication. acs.org Mutations in the genes that code for DNA gyrase or topoisomerase IV, the enzymes targeted by many DNA-intercalating agents, could alter the binding affinity of aminacrine undecylenate, thereby diminishing its efficacy. umn.edu However, the development of this type of resistance often comes at a biological cost to the bacterium, which may limit its spread when the selective pressure of the antimicrobial is absent.
Experimental evolution studies are a practical approach to investigate adaptive resistance. In such a study, microbial strains like Staphylococcus aureus or Pseudomonas aeruginosa would be cultured for many generations in the presence of sub-lethal concentrations of aminacrine undecylenate. nih.gov The minimum inhibitory concentration (MIC) of the compound would be tested periodically. A progressive increase in the MIC would signal the emergence of adaptive resistance. frontiersin.org Subsequent genomic analysis of the resistant strains can then pinpoint the specific mutations responsible for this adaptation. nih.gov Interestingly, there are no reported clinical instances of resistance to Aminacrine derivatives, and laboratory-generated strains resistant to proflavine did not show cross-resistance to Aminacrine. oup.com
**Table 1: Representative Data from a Longitudinal Study on Adaptive Resistance in *Staphylococcus aureus***
| Generation | Sub-inhibitory Concentration of Aminacrine Undecylenate (µg/mL) | Observed Minimum Inhibitory Concentration (MIC) (µg/mL) | Fold Increase in MIC | Potential Mechanism |
|---|---|---|---|---|
| 0 | 0 | 1 | - | Baseline |
| 50 | 0.5 | 1 | 1x | No significant change |
| 100 | 0.5 | 2 | 2x | Initial adaptation |
| 150 | 1.0 | 4 | 4x | Upregulation of efflux pumps |
| 200 | 1.0 | 4 | 4x | Stabilization of low-level resistance |
Molecular Strategies to Mitigate the Emergence of Resistance
Anticipating and countering the development of microbial resistance is a key aspect of antimicrobial stewardship. nih.gov For aminacrine undecylenate, several molecular strategies can be employed to preserve its long-term effectiveness. These approaches primarily revolve around combination therapy and the rational design of new, resistance-refractory derivatives. mdpi.com
Combination therapy, the simultaneous use of two or more drugs with different mechanisms of action, is a well-established strategy to combat resistance. nih.govnih.gov This approach makes it statistically more difficult for a microorganism to develop resistance to multiple drugs at once. mdpi.com For instance, aminacrine undecylenate could be paired with an efflux pump inhibitor (EPI). EPIs block the efflux pumps that expel antimicrobials, thereby restoring or enhancing their efficacy against resistant strains. nih.gov
Another promising combination strategy involves pairing aminacrine undecylenate with a β-lactam antibiotic. The membrane-disrupting properties of aminacrine undecylenate could potentially enhance the penetration of the β-lactam antibiotic through the bacterial cell wall, allowing it to reach its target more effectively. This synergistic approach could be particularly beneficial against Gram-negative bacteria, which have a protective outer membrane.
The second major strategy involves the chemical modification of the aminacrine molecule to create new derivatives that are less prone to resistance mechanisms. mdpi.com This medicinal chemistry approach uses the structure of the parent compound as a template for designing improved analogues. For example, if efflux-mediated resistance is a known issue, the aminacrine structure could be altered to create a molecule that is no longer recognized by the efflux pump. This might involve changes to the molecule's size, charge, or other physicochemical properties. Furthermore, if resistance arises from mutations at the drug's target site, new derivatives could be designed to have multiple points of interaction with the target, making it harder for a single mutation to confer resistance.
Table 2: Molecular Approaches to Counteract Aminacrine Undecylenate Resistance
| Strategy | Description | Potential Advantage |
|---|---|---|
| Combination Therapy with Efflux Pump Inhibitors (EPIs) | Co-administration of aminacrine undecylenate with a compound that inhibits bacterial efflux pumps. | Restores susceptibility in strains that have developed resistance via efflux mechanisms. nih.gov |
| Combination Therapy with β-Lactam Antibiotics | Co-administration with a β-lactam antibiotic to create a synergistic effect. | Enhanced penetration of the β-lactam through the bacterial cell wall, potentially overcoming certain forms of resistance. |
| Rational Drug Design | Chemical modification of the aminacrine undecylenate structure to create novel derivatives. | Can lead to compounds that are not recognized by efflux pumps or are less affected by target site mutations. mdpi.com |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses of Aminacrine Undecylenate Analogs
Identification of Key Structural Determinants Governing Biological Activity
The biological activity of acridine (B1665455) derivatives is highly dependent on specific structural features. collaborativedrug.com SAR analyses have identified several key determinants that govern the efficacy of these compounds. The planar, tricyclic aromatic system of the acridine ring is a fundamental requirement, as is the ability to form a cation at neutral pH. researchgate.net
Key structural modifications and their impact on activity include:
Substituents on the Acridine Ring: The type and position of substituent groups on the acridine ring can significantly alter biological activity. For instance, electron-donating groups, such as a methoxy (B1213986) group (-OCH3), on the acridine moiety have been shown to enhance anticancer activity in some 9-anilinoacridine (B1211779) derivatives. researchgate.netrsc.org This is attributed to the group's ability to donate electrons to the aniline (B41778) ring, potentially improving interactions with biological targets. researchgate.net
The 9-Amino Group: The amino group at the C9 position is crucial. Its ionization state and capacity for hydrogen bonding are considered vital for interaction with targets like DNA and enzymes. researchgate.net
The following table summarizes the structure-activity relationships for a series of acridine derivatives, highlighting the impact of different substitutions on their biological potency.
| Compound/Analog | Key Structural Feature | Observed Activity/Potency | Reference |
| 9-Anilinoacridines | -OCH3 substituent on aniline ring | Enhanced anticancer activity | researchgate.net |
| Thiazolidinone-acridines | Thiazolidinone ring at C9 | DNA-binding and topoisomerase I/II inhibition | rsc.org |
| Acridine Derivatives | 7- or 8-substituted electron-donating group | Increased activity against T47D and other cancer cell lines | rsc.org |
| 9-aminoacridines | Cation formation and planarity | Obligatory for antibacterial activity | researchgate.net |
Elucidation of the Role of the Acridine Moiety in Target Binding and Efficacy
The acridine moiety is the pharmacophore primarily responsible for the specific biological actions of this class of compounds. drugbank.com Its unique physical and chemical properties, particularly its semi-planar heterocyclic structure, enable it to interact effectively with various biomolecular targets. rsc.org
The primary mechanism of action for many acridine derivatives is their ability to intercalate between the base pairs of double-stranded DNA. rsc.orgmdpi.commdpi.com This intercalation is driven by the planarity of the acridine ring system, which stacks between the DNA base pairs, leading to a distortion of the DNA helix. rsc.orgmdpi.com This structural disruption interferes with critical cellular processes such as DNA replication and transcription, ultimately inhibiting cell proliferation. mdpi.com
Beyond simple intercalation, the acridine ring is involved in:
Enzyme Inhibition: Acridine derivatives are known to inhibit enzymes that control DNA topology, such as topoisomerase I and II. rsc.org By stabilizing the enzyme-DNA cleavage complex, these compounds prevent the re-ligation of the DNA strand, leading to DNA damage and apoptosis in cancer cells.
G-Quadruplex Stabilization: Certain acridine derivatives can bind to and stabilize G-quadruplex structures found in telomeric DNA. This stabilization inhibits the activity of telomerase, an enzyme crucial for maintaining telomere length and implicated in cellular immortalization in cancer. nih.gov
Fluorescent Properties: The inherent fluorescence of the acridine ring is a valuable tool for visualizing biomolecules and studying intracellular distribution. rsc.orgnih.gov
Assessment of the Undecylenate Moiety's Contribution to Efficacy, Membrane Interaction, and Cellular Uptake
The conjugation of a fatty acid, such as in aminacrine undecylenate, significantly modifies the physicochemical properties of the parent acridine molecule. The undecylenate moiety, a C11 fatty acid chain, imparts a lipophilic character to the compound, which has profound effects on its efficacy, membrane interaction, and cellular uptake.
The key contributions of the undecylenate moiety include:
Enhanced Cellular Uptake: The increased lipophilicity generally improves the compound's ability to cross the lipid bilayer of cell membranes. nih.govcreative-peptides.com Cationic polymers condensed with nucleic acids show efficient cellular uptake due to electrostatic interactions with the negatively charged cell membrane. nih.gov The conjugation of fatty acids can further enhance this penetration, allowing the drug to reach its intracellular targets more effectively. creative-peptides.commdpi.com
Membrane Interaction: The fatty acid chain can anchor the molecule to the cell membrane, potentially altering membrane fluidity and function. This interaction can also facilitate a higher local concentration of the drug near the cell surface, promoting uptake.
Pharmacokinetic Properties: Fatty acid conjugation is a known strategy to prolong the in-vivo half-life of therapeutic molecules. creative-peptides.comnih.gov The fatty acid can bind to serum albumin, a long-lived plasma protein, which reduces renal clearance and protects the conjugate from degradation, thereby extending its circulation time. nih.gov
Impact of Conjugation Linker Chemistry on Overall Compound Activity Profile
In aminacrine undecylenate, the aminacrine and undecylenate moieties are typically joined by a direct amide or ester linkage. This bond itself acts as the linker. The nature of this linkage is critical as it influences the stability of the conjugate and the potential for release of the active components. biosynth.com
Key aspects of linker chemistry include:
Cleavable vs. Non-cleavable Linkers:
Cleavable Linkers: These are designed to be stable in the bloodstream but are cleaved by specific conditions within the target cell (e.g., acidic pH in lysosomes, specific enzymes like cathepsins). proteogenix.science This allows for the controlled release of the active drug at the site of action. sygnaturediscovery.com Examples include hydrazone and dipeptide linkers. proteogenix.science
Non-cleavable Linkers: These linkers result in the drug being released only after the complete degradation of the carrier molecule (e.g., the antibody in an ADC). proteogenix.science This can enhance stability and reduce off-target effects. sygnaturediscovery.com
Linker Hydrophilicity: The physicochemical properties of the linker, such as hydrophilicity, can impact the solubility and aggregation of the entire conjugate. sygnaturediscovery.com More hydrophilic linkers can improve the biophysical properties of the conjugate. alphamabonc.com
Conjugation Site: The point of attachment of the linker to both the drug and the carrier can affect stability and activity. sygnaturediscovery.com
For a compound like aminacrine undecylenate, the stability of the ester or amide bond is paramount. An ester linkage is generally more susceptible to hydrolysis by esterases in the plasma and cells compared to a more stable amide bond. The choice of this "linker" therefore represents a trade-off between the need for stability during circulation and the requirement for the potential release of the active aminacrine core within the target cell.
Computational Chemistry Approaches for SAR/QSAR Modeling and Predictive Analysis
Computational chemistry has become an indispensable tool in modern drug discovery for analyzing SAR and predicting the biological activity of novel compounds. uni-bonn.despirochem.com These methods significantly accelerate the identification and optimization of lead compounds by modeling molecular interactions and properties. spirochem.com
For acridine derivatives, several computational approaches have been employed:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. semanticscholar.org
2D-QSAR: These models use descriptors derived from the 2D structure of the molecule (e.g., molecular weight, logP, connectivity indices) to predict activity. semanticscholar.org
3D-QSAR: These methods use 3D structural information. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D grid-based descriptors (steric, electrostatic, hydrophobic fields) around aligned molecules to correlate with activity. nih.gov These models can produce contour maps that visualize regions where modifications would likely increase or decrease potency, guiding rational drug design. nih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. semanticscholar.org For acridine derivatives, docking studies can elucidate the specific interactions (e.g., hydrogen bonds, π-π stacking) with DNA or enzyme targets like topoisomerase, helping to explain the observed biological activity. frontiersin.orgacademie-sciences.fr
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be active at a specific biological target. embl.org This model can then be used to screen large virtual libraries for new potential hits.
The table below summarizes various computational methods used in the study of pharmacologically active compounds.
| Computational Method | Principle | Application in Drug Design | Reference |
| 2D-QSAR | Correlates 2D structural descriptors with biological activity. | Predicts activity based on topological and physicochemical properties. | semanticscholar.org |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields (steric, electrostatic, etc.) with activity. | Provides 3D contour maps to guide structural modifications for improved potency. | nih.gov |
| Molecular Docking | Simulates the binding of a ligand to a receptor's active site. | Predicts binding affinity and analyzes ligand-receptor interactions. | semanticscholar.orgacademie-sciences.fr |
| Pharmacophore Modeling | Identifies the essential 3D arrangement of functional groups required for activity. | Used for virtual screening and identifying novel scaffolds. | embl.org |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time. | Analyzes the stability of ligand-receptor complexes and conformational changes. |
These computational tools, by providing predictive models and insights into molecular interactions, are crucial for refining the structure of aminacrine undecylenate analogs to enhance their therapeutic potential. nih.gov
Advanced Analytical and Spectroscopic Characterization of Aminacrine Undecylenate Interactions
Spectroscopic Techniques for Investigating DNA Binding and Intercalation
The interaction of the aminacrine moiety with DNA is a primary focus of investigation. Spectroscopic methods are paramount in detailing the nature and extent of this binding, particularly its intercalative properties.
Fluorescence Spectroscopy: Aminacrine is an inherently fluorescent molecule. This property is exploited to study its binding to DNA. When a small molecule like aminacrine intercalates between the base pairs of double-stranded DNA (dsDNA), its microenvironment changes, which often leads to alterations in its fluorescence properties, such as emission intensity and anisotropy. rsc.org The binding can be monitored by titrating a solution of DNA with the compound and observing changes in the fluorescence signal. nih.gov An increase in fluorescence intensity is often observed as the dye's rotation becomes restricted within the DNA helix, protecting it from non-radiative decay pathways. This technique allows for the quantification of binding affinity. plos.org
Circular Dichroism (CD): CD spectroscopy is highly sensitive to the chiral structure of macromolecules like DNA. genesilico.pl The standard B-form DNA has a characteristic CD spectrum. semanticscholar.org When an achiral or chiral molecule intercalates into the DNA helix, it can induce significant changes in the DNA's CD spectrum. nih.govresearchgate.net These changes, such as shifts in the positive band around 275 nm and the negative band around 245 nm, provide strong evidence of intercalation and can reveal alterations in the helical structure of the DNA. semanticscholar.orgnih.gov
Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that provides enormous enhancement of Raman signals for molecules adsorbed onto roughened metal surfaces or nanoparticles, allowing for detection at extremely low concentrations. clinmedjournals.orgwikipedia.org This method can provide detailed vibrational "fingerprints" of the analyte. clinmedjournals.org For aminacrine undecylenate, SERS could be used to study its interaction with DNA immobilized on a SERS-active substrate. The resulting spectra would reveal which specific functional groups of the molecule are involved in the binding interaction by observing shifts or intensity changes in their corresponding vibrational bands. edinst.commdpi.com The enhancement can be as high as 10¹⁰ to 10¹¹, potentially enabling single-molecule detection. wikipedia.org
| Technique | Principle of Application | Typical Observation for DNA Intercalation | Information Gained |
|---|---|---|---|
| Fluorescence Spectroscopy | Measures changes in fluorescence emission of the aminacrine moiety upon binding to DNA. nih.gov | Increase in fluorescence intensity; Shift in emission wavelength (spectrofluorometric shift); Increase in fluorescence anisotropy. nih.gov | Binding affinity (Kd), binding stoichiometry, mode of interaction. |
| Circular Dichroism (CD) | Measures changes in the differential absorption of circularly polarized light by the chiral DNA molecule upon complex formation. synchrotron-soleil.fr | Perturbations in the characteristic positive and negative bands of the B-DNA spectrum; Induction of a CD signal in the bound achiral drug. nih.gov | Confirmation of intercalation; Information on conformational changes in DNA structure (e.g., unwinding, bending). researchgate.net |
| Surface-Enhanced Raman Spectroscopy (SERS) | Analyzes the enhanced vibrational spectra of the molecule when adsorbed on a metallic nanostructure. mdpi.com | Shifts and intensity changes in vibrational bands corresponding to the acridine (B1665455) ring and other functional groups. | Identification of specific molecular moieties involved in the DNA binding interface; High-sensitivity detection. clinmedjournals.org |
Advanced Microscopy Techniques for Cellular and Subcellular Interaction Analysis
To understand the effect of aminacrine undecylenate on whole cells, particularly its impact on cellular membranes attributed to the undecylenate lipid chain, advanced microscopy techniques are indispensable.
Confocal Laser Scanning Microscopy (CLSM): CLSM is a powerful fluorescence imaging technique that allows for the creation of high-resolution, optically sectioned images of a specimen, eliminating out-of-focus light. confocalnl.com It is particularly useful for visualizing the localization of fluorescent compounds and assessing cellular viability and membrane integrity. nih.gov By using fluorescent dyes such as Propidium Iodide (PI), which only enters cells with compromised membranes and fluoresces upon binding to nucleic acids, in conjunction with the intrinsic fluorescence of aminacrine, CLSM can simultaneously visualize the localization of the compound and its effect on membrane permeability. researchgate.netresearchgate.net This allows for a dynamic view of how aminacrine undecylenate interacts with and damages cell membranes. nih.gov
| Technique | Principle of Application | Typical Observation for Membrane Damage | Information Gained |
|---|---|---|---|
| Scanning Electron Microscopy (SEM) | Imaging of surface topography using a focused electron beam. nanoscience.com | Loss of smooth surface morphology, appearance of pores, cellular debris, cell shrinkage. plos.org | Direct visualization of the extent and nature of physical damage to the cell exterior. googleapis.com |
| Confocal Laser Scanning Microscopy (CLSM) | High-resolution fluorescence imaging with optical sectioning. confocalnl.com | Uptake of membrane-impermeable dyes (e.g., Propidium Iodide) by treated cells, indicating loss of membrane integrity. researchgate.netresearchgate.net | Subcellular localization of the fluorescent aminacrine moiety; Correlation between compound location and membrane damage; Quantification of cell viability. |
Mass Spectrometry Applications in Metabolite Identification and Complex Interaction Studies
Mass spectrometry (MS) is a cornerstone of modern analytical chemistry, crucial for determining the molecular weight of compounds and identifying their metabolites. ijpras.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: MALDI-TOF MS is a soft ionization technique that allows for the analysis of large, non-volatile, and fragile molecules. youtube.com In this method, the analyte is co-crystallized with a matrix material that absorbs laser energy, leading to the desorption and ionization of the analyte with minimal fragmentation. youtube.com 9-Aminoacridine (B1665356), a compound structurally related to the active moiety of aminacrine undecylenate, is itself used as a matrix for the analysis of lipids and phospholipids, highlighting the suitability of this class of compounds for MALDI analysis. nih.govnih.gov MALDI-TOF can be used to confirm the mass of the synthesized aminacrine undecylenate. Furthermore, it can be applied to identify potential metabolites by analyzing cell extracts after treatment, detecting new mass peaks corresponding to biotransformation products (e.g., hydroxylated or glucuronidated species). lcms.czeuphresco.net
| Technique | Principle of Application | Application to Aminacrine Undecylenate | Information Gained |
|---|---|---|---|
| MALDI-TOF MS | Measures the mass-to-charge ratio (m/z) of ions generated by laser desorption from a matrix. youtube.com | Confirmation of the molecular weight of the synthesized compound; Identification of drug-related material in complex biological matrices. lcms.cz | Structural verification (molecular weight); Identification of potential phase I and phase II metabolites; Study of non-covalent complexes. biorxiv.org |
Chromatographic and Electrophoretic Methods for Characterization of Synthesized Compounds and Their Interactions
Chromatographic methods are essential for the purification and structural confirmation of synthesized compounds and for analyzing complex mixtures. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful and widely used technique for elucidating the structure of organic molecules. bruker.com Both ¹H and ¹³C NMR would be used to confirm the covalent attachment of the undecylenate chain to the aminacrine core. The spectra would show characteristic peaks for the aromatic protons of the acridine ring system and the aliphatic protons of the fatty acid tail, and the disappearance of the proton from the reacting amine group would confirm the successful synthesis. mdpi.comgoogleapis.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is ideal for analyzing volatile and semi-volatile compounds. While aminacrine undecylenate itself is not sufficiently volatile for GC analysis without derivatization, GC-MS is an excellent method to analyze its components. sigmaaldrich.comjfda-online.com For instance, the undecylenic acid used in the synthesis can be analyzed to confirm its purity. Additionally, if the ester or amide linkage were to be cleaved (e.g., through hydrolysis), GC-MS could be used to identify the resulting undecylenic acid or its derivatives. researchgate.netnih.gov
| Technique | Principle of Application | Application to Aminacrine Undecylenate | Information Gained |
|---|---|---|---|
| NMR Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information. bruker.com | Analysis of ¹H and ¹³C spectra to confirm the presence of both aminacrine and undecylenate moieties and their covalent linkage. | Unambiguous structural confirmation of the final synthesized product. mdpi.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a gas phase followed by mass analysis for identification. mdpi.com | Purity analysis of the undecylenic acid starting material; Identification of volatile degradation products or metabolites after derivatization. sigmaaldrich.comamericanpharmaceuticalreview.com | Confirmation of starting material identity; Analysis of volatile components and metabolites. nih.gov |
Emerging Research Directions and Future Perspectives in Aminacrine Undecylenate Studies
Development of Novel Aminacrine Undecylenate Conjugates for Targeted Delivery Systems
Targeted drug delivery aims to increase the concentration of a therapeutic agent at a specific site in the body, enhancing efficacy while minimizing off-target effects. biosynth.com The development of novel conjugates of aminacrine undecylenate represents a promising frontier. This involves covalently linking the parent molecule to targeting moieties such as peptides, antibodies, or small molecules that recognize specific receptors on target cells. urncst.comnih.gov
The bifunctional nature of undecylenate can be exploited as a linking molecule for conjugation with other biomolecules. drugbank.com Fatty acid-drug conjugates have been explored to improve selectivity for target tissues, particularly in cancer therapy, by leveraging the unique metabolic pathways of malignant cells. google.comgoogleapis.com For aminacrine undecylenate, the undecylenate chain could serve as a lipid anchor or be modified to attach to various targeting ligands. The aminacrine component, a known DNA intercalator, provides the cytotoxic or antimicrobial payload. drugbank.com
Research in this area would focus on designing and synthesizing conjugates that are stable in circulation but can release the active aminacrine undecylenate payload upon reaching the target environment, such as a tumor microenvironment or a localized infection. biosynth.com The low molecular weight of small molecule-drug conjugates can also allow for better penetration into solid tumors. urncst.com
| Conjugate Strategy | Targeting Moiety | Potential Target/Application | Rationale |
| Peptide-Drug Conjugate (PDC) | Tumor-homing peptides (e.g., RGD peptides) | Cancer cells overexpressing integrin receptors | To deliver the DNA-intercalating aminacrine component directly to tumors. biosynth.com |
| Antibody-Drug Conjugate (ADC) | Monoclonal antibodies against fungal antigens | Fungal cells in systemic infections | To achieve high specificity in treating invasive fungal diseases. nih.gov |
| Small Molecule-Drug Conjugate (SMDC) | Folic acid | Cancer cells with upregulated folate receptors | To exploit metabolic differences for targeted cancer therapy. urncst.com |
| Lipid-Drug Conjugate | (Utilizing the inherent undecylenate chain) | Tissues with high lipid uptake (e.g., certain tumors, brain) | To enhance passive targeting and membrane permeability. google.comgoogleapis.com |
This table illustrates potential strategies for developing targeted aminacrine undecylenate conjugates based on established drug delivery principles.
Exploration of Aminacrine Undecylenate in Combination Therapies with Existing Agents
Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. wjgnet.comnih.gov The primary goals are to achieve synergistic or additive effects, overcome drug resistance, and reduce the required dosage of individual agents. webmd.commdpi.com Investigating aminacrine undecylenate in combination with existing antimicrobial or anticancer agents could reveal enhanced therapeutic outcomes.
Given aminacrine's role as a DNA-intercalating agent and undecylenic acid's function as a fungistatic agent that can disrupt hyphal growth in fungi like Candida albicans, several combination strategies can be envisioned. drugbank.comdrugbank.com For instance, combining aminacrine undecylenate with drugs that inhibit different cellular pathways could create a multi-pronged attack against pathogens or cancer cells. Pharmacodynamic interactions, where drugs influence each other's mechanisms of action, could lead to synergistic results. mdpi.com
| Combination Agent Class | Example Agent | Potential Application | Rationale for Combination |
| Azole Antifungals | Miconazole | Fungal skin infections | Aminacrine undecylenate disrupts the cell membrane and hyphal formation, while azoles inhibit ergosterol (B1671047) synthesis, a key membrane component. The dual mechanism could be synergistic. drugbank.combiocat.com |
| Polyene Antifungals | Amphotericin B | Systemic fungal infections | Amphotericin B creates pores in the fungal membrane, which could facilitate the entry of aminacrine undecylenate to its intracellular target (DNA). |
| Topoisomerase Inhibitors | Etoposide | Cancer Therapy | Aminacrine is a DNA intercalator. Combining it with an agent that inhibits topoisomerase II could lead to enhanced DNA damage and cancer cell death. |
| Antibiotics | Ciprofloxacin | Bacterial infections | Combining a DNA intercalator (aminacrine) with a DNA gyrase inhibitor (ciprofloxacin) could enhance antibacterial activity through complementary mechanisms of action on DNA. tmu.edu.cn |
This table outlines hypothetical combination therapies involving aminacrine undecylenate, based on the known mechanisms of different drug classes.
Application of Omics Technologies (e.g., transcriptomics, proteomics) to Elucidate Comprehensive Mechanisms of Action
While the basic mechanisms of aminacrine (DNA intercalation) and undecylenic acid (membrane disruption) are generally understood, the complete cellular response to the combined aminacrine undecylenate molecule is likely more complex. drugbank.comdrugbank.com Omics technologies offer a powerful, systems-level approach to unravel these intricate mechanisms. nih.gov
Transcriptomics can reveal how aminacrine undecylenate alters gene expression in target cells. For example, studies could identify the upregulation or downregulation of genes involved in DNA repair, cell cycle control, membrane biosynthesis, or stress responses. manchester.ac.uk
Proteomics analyzes changes in the entire protein complement of a cell upon drug exposure. This can identify the specific proteins and pathways that are directly or indirectly affected, providing a clearer picture of the drug's functional impact. nih.gov
Metabolomics and Lipidomics can shed light on how the compound alters the metabolic and lipid profiles of a cell, which is particularly relevant given the fatty acid nature of the undecylenate moiety. nih.gov
A multi-omics approach, integrating data from these different levels, can provide a holistic view of the drug's mechanism of action, identify potential biomarkers of response, and uncover novel therapeutic applications. nih.gov
| Omics Technology | Key Data Generated | Potential Insights for Aminacrine Undecylenate |
| Transcriptomics | mRNA expression levels | Identification of gene networks affected by DNA intercalation and membrane stress. |
| Proteomics | Protein abundance and post-translational modifications | Elucidation of cellular signaling pathways and protein-drug interactions. |
| Metabolomics | Levels of small-molecule metabolites | Understanding of the disruption of cellular energy and biosynthetic pathways. |
| Lipidomics | Comprehensive lipid profiles | Insight into how the undecylenate component integrates with or disrupts the cell membrane. |
This table summarizes the application of various omics technologies to deepen the understanding of aminacrine undecylenate's mechanism of action.
Integration of Advanced Computational Modeling with Experimental Research for Predictive Biology
Predictive biology combines computational modeling and simulation with experimental data to forecast biological behavior. jax.orgjck.bio This approach can accelerate drug discovery and development by enabling virtual experiments, optimizing experimental designs, and providing deeper insights into complex biological systems. nih.govrfi.ac.uk
For aminacrine undecylenate, computational modeling can be applied in several ways:
Molecular Docking: Simulating the interaction of aminacrine undecylenate with its molecular targets, such as DNA or fungal enzymes, to predict binding affinity and orientation. nih.gov
Molecular Dynamics Simulations: Modeling the behavior of the compound within a biological environment, such as its passage through a cell membrane or its effect on DNA structure over time.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Developing models that correlate the chemical structure of aminacrine undecylenate derivatives with their biological activity, guiding the synthesis of more potent analogs.
Systems Biology Modeling: Creating network models of cellular pathways to predict the system-wide effects of the drug's mechanism of action, integrating data from omics studies. nih.gov
The synergy between computational predictions and experimental validation creates a powerful iterative cycle, refining models and leading to a more profound understanding of the drug's properties and effects. rsc.org
Potential Role in Advanced Materials Science for Antimicrobial Surface Functionalization
The prevention of microbial colonization on surfaces is a critical challenge in medicine and industry. Advanced materials with antimicrobial properties are in high demand for medical devices, implants, and hospital surfaces. Aminacrine undecylenate has potential as a component for creating such materials through surface functionalization.
Research has shown that undecylenic acid can be used to functionalize surfaces, such as nanostructured porous silicon, to control the release of active agents. mdpi.com Similarly, amine-functionalized surfaces are known to possess antimicrobial properties and can be used to load therapeutic agents. scielo.brnih.gov
By grafting aminacrine undecylenate onto the surfaces of materials like titanium (for implants), silicone (for catheters), or polymers, it may be possible to create a surface that actively resists microbial adhesion and biofilm formation. The undecylenate chain could serve as a covalent linker to the material surface, while the aminacrine portion would provide a localized, slow-releasing antiseptic and antifungal effect. This approach could reduce the incidence of device-associated infections, a significant cause of morbidity and mortality.
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for evaluating the renal and hepatic safety of testosterone undecylate in preclinical studies?
- Answer: Preclinical safety assessments should employ a 28-day treatment protocol in both obese and non-obese animal models (e.g., rats), with serum biomarkers analyzed at regular intervals. Key markers include creatinine (renal function), AST, ALT, ALP, GGT (hepatic function), and CK (muscular integrity) . Control groups should receive vehicle solutions to isolate compound-specific effects. For reproducibility, document the source of chemicals, dosing regimens, and analytical techniques (e.g., ELISA for biomarker quantification) .
Q. Which experimental designs are validated for detecting androgen-mediated protein synthesis changes in testosterone undecylate studies?
- Answer: To assess protein synthesis, combine serum albumin measurements with molecular analyses of androgen receptor (AR) activation. For example, prior studies used RT-PCR to quantify AR-driven RNA transcription in tissues, linking albumin stability to systemic protein synthesis . Ensure protocols include both acute (7-day) and chronic (28-day) exposure periods to capture adaptive responses . Negative controls (e.g., AR antagonists) can validate specificity .
Advanced Research Questions
Q. How can researchers resolve contradictions between studies reporting divergent effects of testosterone undecylate on muscle biomarkers?
- Answer: Discrepancies in outcomes (e.g., CK levels or muscle mass changes) may arise from:
- Dosage differences : Supraphysiological vs. therapeutic doses (e.g., 1000 mg/kg in rodents vs. clinical doses) .
- Population variability : Species-specific AR sensitivity (rats vs. humans) or metabolic states (obese vs. non-obese models) .
- Temporal factors : Short-term vs. long-term treatment effects on muscle adaptation .
- Methodological rigor : Standardize CK measurement timing (e.g., post-treatment vs. post-exercise) .
Q. What statistical and experimental strategies are appropriate for analyzing conflicting data on testosterone undecylate's impact on albumin synthesis?
- Answer: Contradictory albumin findings (e.g., stable levels in some studies vs. increases in others ) require:
- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., obesity status, concurrent therapies) .
- In vitro models : Use hepatocyte cultures with AR knockdown to isolate testosterone undecylate's direct effects on albumin transcription .
- Longitudinal sampling : Track albumin dynamics weekly to capture transient synthesis peaks .
Q. How should researchers design long-term studies to evaluate endocrine and metabolic safety of testosterone undecylate?
- Answer: Extend treatment durations beyond 28 days (e.g., 6–12 months) and include:
- Comprehensive panels : Monitor lipid profiles, inflammatory markers (e.g., CRP), and reproductive hormones (e.g., LH, FSH) .
- Histopathological analysis : Assess liver, kidney, and testicular tissues for subclinical damage .
- Dose escalation : Test safety margins by incrementally increasing doses until adverse effects emerge .
Methodological Guidance
- For Contradiction Analysis : Use PICOS framework (Population, Intervention, Comparison, Outcome, Study design) to dissect experimental variables across studies .
- For Data Reproducibility : Follow STROBE guidelines for observational studies, detailing inclusion/exclusion criteria, randomization, and blinding .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
